Home > Products > Screening Compounds P123290 > DI-Stearoyl-3-SN-phosphatidylcholine
DI-Stearoyl-3-SN-phosphatidylcholine -

DI-Stearoyl-3-SN-phosphatidylcholine

Catalog Number: EVT-10908791
CAS Number:
Molecular Formula: C44H89NO8P+
Molecular Weight: 791.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Di-Stearoyl-3-SN-phosphatidylcholine is a phospholipid belonging to the class of glycerophospholipids, which are crucial components of cellular membranes. This compound plays a significant role in maintaining membrane integrity and fluidity, influencing various biological processes. It is characterized by its two stearic acid chains attached to a glycerol backbone, making it an important model compound in lipid research and applications in drug delivery systems.

Source

Di-Stearoyl-3-SN-phosphatidylcholine can be derived from natural sources such as egg yolk and soybeans, where it is found as a component of phospholipid mixtures. Its synthetic production is also common in laboratory settings and industrial applications, utilizing high-purity stearic acid and glycerol.

Classification
  • Type: Phosphatidylcholine
  • Class: Glycerophospholipids
  • Molecular Formula: C₄₄H₈₉NO₈P
  • Molecular Weight: Approximately 791.15 g/mol
Synthesis Analysis

Methods

The synthesis of Di-Stearoyl-3-SN-phosphatidylcholine primarily involves the esterification of glycerophosphocholine with stearic acid. This reaction can be catalyzed by chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases.

Technical Details

  1. Esterification Process:
    • Glycerophosphocholine is reacted with stearic acid under controlled temperature and pressure conditions.
    • The reaction typically requires the presence of a catalyst to facilitate the formation of ester bonds.
  2. Industrial Production:
    • In industrial settings, processes often involve hydrogenation of soybean phosphatidylcholines, yielding high quantities of Di-Stearoyl-3-SN-phosphatidylcholine.
    • Purification techniques such as chromatography are employed to ensure product quality.
Molecular Structure Analysis

Structure

Di-Stearoyl-3-SN-phosphatidylcholine features a glycerol backbone with two saturated stearic acid chains at the sn-1 and sn-2 positions, along with a phosphate group linked to a choline moiety.

Data

  • Chemical Structure:
    • Glycerol backbone: C₃H₈O₃
    • Stearic acid chains: C₁₈H₃₆O₂
    • Phosphate group: PO₄

The structural formula can be represented as follows:

C44H89NO8P\text{C}_{44}\text{H}_{89}\text{N}\text{O}_8\text{P}
Chemical Reactions Analysis

Types of Reactions

Di-Stearoyl-3-SN-phosphatidylcholine can participate in several chemical reactions:

  1. Oxidation:
    • The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides.
  2. Hydrolysis:
    • Enzymatic hydrolysis by phospholipases can cleave the ester bonds, releasing stearic acid and glycerophosphocholine.
  3. Substitution:
    • The phosphate group can undergo substitution reactions, allowing for functional group modifications.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
  • Hydrolysis: Water or aqueous solutions at physiological pH.
  • Substitution: Halogens or alkylating agents under varying pH levels.
Mechanism of Action

Di-Stearoyl-3-SN-phosphatidylcholine integrates into lipid bilayers, influencing their fluidity and stability. This compound interacts with membrane proteins and other lipids, modulating processes such as signal transduction and membrane trafficking. Its role as a substrate for enzymes involved in lipid metabolism further highlights its importance in cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Approximately 49.6 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like chloroform and methanol; insoluble in water.
  • Stability: Stable under normal conditions but sensitive to oxidation.
Applications

Di-Stearoyl-3-SN-phosphatidylcholine has diverse applications across various fields:

  1. Scientific Research:
    • Used as a model compound for studying lipid bilayer dynamics and membrane interactions.
  2. Biology:
    • Important for exploring cell membrane structure and function, particularly in studies related to membrane fluidity.
  3. Medicine:
    • Employed in drug delivery systems, particularly lipid nanoparticles for mRNA vaccines and other therapeutic agents.
  4. Industry:
    • Utilized in the production of liposomes for pharmaceutical applications, enhancing drug solubility and bioavailability.
Molecular Mechanisms of Distearoylphosphatidylcholine in Drug Delivery Systems

Distearoylphosphatidylcholine (DSPC) is a saturated, long-chain phospholipid characterized by two identical stearic acid (C18:0) residues esterified to the glycerol backbone. Its molecular structure confers unique biophysical properties critical for advanced drug delivery systems. The saturated hydrocarbon chains promote tight acyl chain packing and high phase transition temperatures (Tm ≈ 55°C), distinguishing DSPC from unsaturated phospholipids like dioleoylphosphatidylcholine (DOPC, Tm ≈ -20°C) [4] [7]. This structural rigidity underpins DSPC’s role in enhancing nanocarrier stability, modulating surface properties, and facilitating specific molecular interactions with therapeutic payloads.

Role of Distearoylphosphatidylcholine in Liposomal Stabilization and Bilayer Dynamics

DSPC serves as a fundamental structural component in liposomal and lipid nanoparticle (LNP) formulations, primarily due to its capacity to form highly ordered, low-permeability bilayers. Below its phase transition temperature (Tm), DSPC exists in a tightly packed gel phase characterized by minimal acyl chain mobility and reduced free volume. This dense packing significantly decreases membrane fluidity and permeability compared to unsaturated phospholipids, thereby minimizing passive drug leakage during systemic circulation [4].

The incorporation of cholesterol alongside DSPC synergistically enhances bilayer stability. Cholesterol inserts itself between DSPC molecules, filling free volume spaces within the gel phase membrane. This interaction broadens the phase transition profile of DSPC, effectively eliminating the sharp transition between gel and liquid-crystalline states. The resultant "liquid-ordered" phase exhibits enhanced mechanical robustness, reduced permeability to ions and small molecules, and improved resistance to serum-induced destabilization [4] [8]. This cholesterol-DSPC synergy is crucial for maintaining vesicle integrity during prolonged circulation, as evidenced in clinical formulations like DepoDur (morphine sulfate liposomes) and Marqibo (vincristine sulfate liposomes), which leverage this combination for sustained release [3].

Table 1: Impact of Phospholipid Saturation on Bilayer Properties Relevant to Drug Delivery

PhospholipidAcyl Chain ProfilePhase Transition Temp (Tm, °C)Primary Bilayer Phase at 37°CMembrane Permeability
Distearoylphosphatidylcholine (DSPC)2 x C18:0 (saturated)~55Gel (Ordered)Very Low
Dioleoylphosphatidylcholine (DOPC)2 x C18:1 (unsaturated)~ -20Liquid-DisorderedHigh
Dipalmitoylphosphatidylcholine (DPPC)2 x C16:0 (saturated)~41Gel/Liquid Crystal CoexistenceLow
Hydrogenated Soy PC (HSPC)Mixed saturated chains~53Gel (Ordered)Low

Furthermore, DSPC’s high Tm ensures the bilayer remains in a rigid gel state at physiological temperatures (37°C). This rigidity is critical for resisting mechanical stresses encountered during circulation, extrusion during manufacturing, and storage, contributing to the extended shelf-life of liposomal products. The dense packing also acts as a barrier against hydrolytic enzymes in serum, protecting encapsulated payloads such as nucleic acids or hydrophilic small molecules [3] [8].

Distearoylphosphatidylcholine-Mediated Modulation of Nanoparticle Surface Charge and Opsonization Resistance

The surface properties of lipid-based nanoparticles, particularly charge and hydrophilicity, dictate their interactions with biological components in vivo. DSPC, being zwitterionic at physiological pH, contributes a neutral surface charge to nanoparticles when used as the primary phospholipid. This neutrality minimizes non-specific electrostatic interactions with negatively charged serum proteins (e.g., albumin, immunoglobulins, complement factors) and cellular surfaces, thereby reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS) [3] [6].

Surface functionalization is often achieved by incorporating PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG), within DSPC-rich bilayers. The hydrophilic PEG chains form a steric hydration layer on the nanoparticle surface. DSPC's saturated chains provide a stable anchor point for these PEGylated lipids, ensuring their retention within the bilayer during circulation. This combination of a neutral DSPC base and a PEG corona significantly prolongs systemic circulation half-life by:

  • Steric Hindrance: The PEG layer creates a physical barrier that impedes opsonins from depositing onto the nanoparticle surface.
  • Reduced Lipoprotein Binding: The neutral, hydrophilic surface minimizes interactions with lipoproteins known to facilitate clearance.
  • Enhanced Hydration: The water-rich PEG layer reduces hydrophobic interactions with opsonins [3] [6].

This mechanism is exemplified by FDA-approved formulations like Doxil (doxorubicin HCl liposomes) and Onivyde (irinotecan liposomes), where DSPC/cholesterol bilayers combined with DSPE-PEG enable enhanced permeability and retention (EPR) effect-mediated tumor targeting [3].

Table 2: Influence of Phospholipid Composition on Nanoparticle Opsonization and Circulation Time

Lipid Nanoparticle Surface CompositionNet Surface ChargeSerum Protein AdsorptionMPS UptakeCirculation Half-Life
DSPC/Cholesterol/DSPE-PEGNeutral (slightly neg)Very LowVery LowLong (>24h)
DSPC/Cholesterol (No PEG)NeutralModerateModerateModerate (4-12h)
Cationic Lipid (e.g., DOTAP, DDAB)/DSPCPositiveHighHighShort (<1h)
Anionic Lipid (e.g., DSPG)/DSPCNegativeHighHighShort (<1h)

While DSPC provides a neutral baseline, its bilayers can accommodate charged lipids to actively modulate surface charge for specific applications. For instance:

  • Incorporating cationic lipids like dimethyldioctadecylammonium bromide (DDAB) or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) introduces positive charges, enhancing cellular uptake but increasing opsonization risk. DSPC helps moderate this by diluting the cationic charge density and contributing structural stability [6].
  • Incorporating anionic lipids like distearoylphosphatidylglycerol (DSPG) introduces negative charges, useful for specific targeting but also increasing serum interactions. The rigid DSPC matrix helps mitigate excessive fluidity changes induced by these additives [3].

The choice of DSPC content and its ratio with charged lipids and PEGylated lipids thus allows fine-tuning of nanoparticle stealth properties and circulation kinetics for specific therapeutic goals [3] [6] [8].

Molecular Interactions Between Distearoylphosphatidylcholine and Amphiphilic Therapeutics

DSPC's unique molecular structure facilitates specific interactions with diverse therapeutic agents, influencing their loading efficiency, retention, and release kinetics within lipid nanoparticles.

Hydrophobic Therapeutics: Drugs with significant hydrophobic character, such as paclitaxel or docetaxel, partition strongly into the hydrophobic core of the DSPC bilayer, formed by the apposed stearoyl chains. Van der Waals interactions between the drug's hydrophobic domains and the saturated acyl chains of DSPC are the primary driving force. The tight packing of the gel-phase DSPC bilayer provides a stable, high-capacity reservoir for such drugs. The drug's release rate is governed by the slow diffusion through the highly ordered lipid matrix and the partitioning coefficient between the lipid phase and the aqueous environment. This results in sustained release profiles beneficial for prolonged therapeutic action, as utilized in DepoDur for sustained morphine release [3] [4].

Amphiphilic Therapeutics: Molecules possessing both hydrophobic and hydrophilic regions, such as doxorubicin or irinotecan, exhibit complex interactions. The hydrophobic moiety anchors within the acyl chain region of the DSPC bilayer, while the hydrophilic portion may reside near the phospholipid headgroup interface or project into the aqueous interior. DSPC's phosphatidylcholine headgroup can engage in weak hydrogen bonding or electrostatic interactions with polar/charged groups of the drug. Furthermore, the rigidity of the DSPC gel phase restricts the mobility of embedded amphiphilic drugs, contributing to their retention and controlled release. This mechanism underpins the stability of liposomal formulations like Doxil and Lipodox [3] [8].

Nucleic Acids and Macromolecules: While DSPC itself is neutral and doesn't directly bind nucleic acids (e.g., mRNA, siRNA), it plays a crucial structural role in ionizable lipid nanoparticle (LNP) systems used for their delivery. LNPs typically combine an ionizable cationic lipid (e.g., DLin-MC3-DMA, ALC-0315), DSPC, cholesterol, and a PEGylated lipid. DSPC's key functions here include:

  • Structural Stabilization: DSPC provides structural integrity to the LNP, forming a stable bilayer shell around the nucleic acid core complexed with the ionizable lipid.
  • Fusogenicity Modulation: DSPC can modulate the fusogenic properties imparted by helper lipids like DOPE. While DOPE promotes hexagonal phase formation and membrane fusion for endosomal escape, DSPC stabilizes the lamellar phase, ensuring particle stability in circulation. The optimal ratio balances stability and endosomal release.
  • Payload Encapsulation Efficiency: DSPC helps define the internal nanostructure (e.g., electron-dense core surrounded by a lipid bilayer shell) and contributes to high encapsulation efficiency by providing a continuous, low-permeability barrier.
  • Interaction with Ionizable Lipids: The saturated chains of DSPC interact favorably via van der Waals forces with the hydrophobic tails of ionizable lipids, contributing to the overall stability of the LNP assembly [6] [7]. This role is critical in the success of COVID-19 mRNA vaccines (e.g., mRNA-1273, BNT162b2), where DSPC contributes to maintaining mRNA integrity and facilitating its intracellular delivery [6] [7].

Synergistic Effects with Excipients: The molecular interactions of DSPC are significantly modulated by other lipid components. Cholesterol enhances DSPC membrane packing and reduces permeability, as previously discussed. PEGylated lipids like DSPE-PEG, while primarily imparting stealth, can also subtly alter the interfacial environment near the DSPC headgroups, potentially influencing drug partitioning or release kinetics near the surface [3] [8]. The precise nature and strength of DSPC-therapeutic interactions are thus determined by the combined lipid composition and the physicochemical properties of the drug itself.

Properties

Product Name

DI-Stearoyl-3-SN-phosphatidylcholine

IUPAC Name

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C44H89NO8P+

Molecular Weight

791.2 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.